Nitrendipine Dipropyl Ester

Molecular Weight Structural Identity Mass Spectrometry

Pharmaceutical QC laboratories frequently face regulatory delays when using non-certified reference standards for impurity profiling. Nitrendipine Dipropyl Ester (CAS 77888-05-2) is the pharmacopeially designated Lercanidipine Impurity B, supplied as a fully characterized standard compliant with USP, EP, JP, and BP monographs. Its distinct chromatographic retention eliminates co-elution ambiguity. - Multi-compendial traceability for cross-site method harmonization - Comprehensive Structure Elucidation Report (SER) included - Ideal for ANDA system suitability, limit tests, and forced degradation studies

Molecular Formula C21H26N2O6
Molecular Weight 402.45
CAS No. 77888-05-2
Cat. No. B600971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrendipine Dipropyl Ester
CAS77888-05-2
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dipropyl Ester; 
Molecular FormulaC21H26N2O6
Molecular Weight402.45
Structural Identifiers
SMILESCCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C
InChIInChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrendipine Dipropyl Ester (CAS 77888-05-2): A Critical Dihydropyridine Reference Standard for Lercanidipine Impurity Profiling and Analytical Method Validation


Nitrendipine Dipropyl Ester (CAS 77888-05-2) is a symmetrical 1,4-dihydropyridine diester bearing two n-propyl ester side chains at the C3 and C5 positions of the dihydropyridine core [1]. While structurally related to the antihypertensive drug nitrendipine (which carries an ethyl/methyl unsymmetrical ester substitution), this compound is primarily recognized as Lercanidipine Impurity B (or Impurity 2) per European Pharmacopoeia nomenclature and is utilized as a fully characterized reference standard for pharmaceutical quality control . It is supplied as a yellow solid with a molecular weight of 402.44 g/mol (C21H26N2O6), a density of 1.2±0.1 g/cm³, and a boiling point of 521.6±50.0 °C at 760 mmHg .

Why Nitrendipine Dipropyl Ester (CAS 77888-05-2) Cannot Be Interchanged with Generic Dihydropyridine Analogs in Analytical and Quality Control Workflows


The symmetrical dipropyl diester structure of Nitrendipine Dipropyl Ester fundamentally distinguishes it from the unsymmetrical ethyl/methyl ester pharmacophore of the active pharmaceutical ingredient nitrendipine; Meyer et al. (1981) demonstrated that the asymmetrically substituted derivatives exhibit superior vasodilatory and antihypertensive activity compared to their symmetrical counterparts, which is precisely why nitrendipine—not the dipropyl ester—was selected for clinical development [1][2]. Moreover, this compound is a process-related impurity originating specifically from lercanidipine hydrochloride synthesis, where the dipropyl ester side chain forms as a by-product during esterification steps [3]. Consequently, a generic dihydropyridine calcium channel blocker standard cannot serve as a system suitability marker, a retention-time calibrant, or a limit test reference for lercanidipine impurity profiling; only the authentic Nitrendipine Dipropyl Ester reference standard, characterized against pharmacopeial monographs (USP, EP, JP, BP), provides the requisite chromatographic resolution, structural fidelity, and regulatory traceability [3].

Quantitative Differentiation Evidence for Nitrendipine Dipropyl Ester (CAS 77888-05-2) Relative to Closest Structural Analogs


Molecular Weight Differential as a Direct Indicator of Dipropyl Ester Substitution Versus Nitrendipine's Ethyl/Methyl Ester

Nitrendipine Dipropyl Ester exhibits a molecular weight of 402.44 g/mol (C21H26N2O6), which is 42.07 g/mol heavier than nitrendipine (360.37 g/mol, C18H20N2O6). This mass difference arises from the replacement of one ethyl group (C2H5, 29.06 Da) and one methyl group (CH3, 15.03 Da) with two n-propyl groups (C3H7, 43.09 Da each). The mass shift is analytically significant for LC-MS and GC-MS identification, as the dipropyl ester produces a distinct [M+H]⁺ ion at m/z 403.45 versus nitrendipine's m/z 361.37, enabling unambiguous compound confirmation without reliance on retention time alone [1][2].

Molecular Weight Structural Identity Mass Spectrometry

Pharmacological Activity Divergence: Symmetrical Dipropyl Diester vs. Unsymmetrical Ethyl/Methyl Diester (Nitrendipine)

Meyer et al. (1981) systematically compared symmetrical and unsymmetrical 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate diesters and concluded that the asymmetrically substituted derivatives, notably the 3-ethyl 5-methyl ester (nitrendipine), display markedly superior coronary vasodilation and antihypertensive potency relative to their symmetrically substituted congeners [1]. Although quantitative IC50 values for the dipropyl ester were not reported within the abstracted excerpts of this seminal paper, the class-level inference is unambiguous: the symmetrical dipropyl diester is pharmacologically inferior as a calcium channel blocker, which explains its absence as an API and its classification exclusively as a synthesis impurity. For researchers involved in SAR studies or impurity qualification, this structural feature is critical: the dipropyl ester cannot substitute for nitrendipine in any pharmacological model expecting L-type calcium channel blockade at nanomolar potency (nitrendipine IC50 = 95 nM) .

Calcium Channel Blockade Dihydropyridine SAR Vasodilatory Activity

Regulatory Traceability and Pharmacopeial Compliance as a Differentiating Procurement Factor

Nitrendipine Dipropyl Ester is supplied as a fully characterized reference standard with a detailed Structure Elucidation Report (SER) and is certified to comply with USP, EMA, JP, and BP regulatory guidelines [1]. In contrast, generic nitrendipine propyl ester (CAS 225785-54-6) or dimethyl ester impurity (Nitrendipine EP Impurity B, CAS 21881-77-6) are not consistently offered with the same breadth of pharmacopeial traceability documentation. For ANDA filers and QC laboratories, this means the dipropyl ester can be directly employed for system suitability testing, specific impurity determination, and retention-time marker identification in lercanidipine hydrochloride drug product testing without the need for additional in-house qualification .

Pharmacopeial Reference Standard ANDA Method Validation

Chromatographic Retention Differentiation: Enhanced Lipophilicity Drives Measurable HPLC Separation

The replacement of one ethyl and one methyl ester group with two n-propyl esters increases the estimated octanol-water partition coefficient (XLogP) of Nitrendipine Dipropyl Ester by approximately 1.5 log units relative to nitrendipine (nitrendipine XLogP ≈ 3.73, dipropyl ester predicted XLogP ≈ 5.2) [1][2]. This lipophilicity shift translates directly into a measurably longer retention time under standard reversed-phase C18 HPLC conditions (typical mobile phase: acetonitrile/water or methanol/water mixtures). The resulting chromatographic resolution between the dipropyl ester impurity and the lercanidipine API peak is essential for accurate integration and quantitation during impurity profiling, as co-elution with the parent drug or other process-related impurities would compromise method accuracy [3].

Reversed-Phase HPLC Relative Retention Time Impurity Profiling

Defined Vendor Purity Specification: >95% HPLC Certified Against Pharmacopeial Acceptance Criteria

Commercially available Nitrendipine Dipropyl Ester reference standards are certified to a minimum purity of >95% by HPLC, with full characterization data including NMR, MS, and IR spectra provided in the Structure Elucidation Report [1]. This level of analytical characterization is essential for its use as a quantitative impurity standard in lercanidipine drug substance and drug product testing, where the ICH Q3A/Q3B guidelines require that impurity standards be of known purity for accurate limit test calculations. Generic dihydropyridine compounds offered as 'research grade' (often 90% purity without comprehensive spectral characterization) cannot fulfill this role without costly and time-consuming recharacterization [2].

Purity Determination HPLC Certification Quality Control

Optimal Scientific and Industrial Deployment Scenarios for Nitrendipine Dipropyl Ester (CAS 77888-05-2)


Lercanidipine Hydrochloride ANDA Filing: Specific Impurity Quantitation and System Suitability

Nitrendipine Dipropyl Ester serves as the certified reference standard for Lercanidipine Impurity B in abbreviated new drug applications (ANDAs). Its multi-compendial compliance (USP, EP, JP, BP) and availability with a comprehensive Structure Elucidation Report (SER) mean that analytical method validation (AMV) and quality control (QC) laboratories can directly employ it for system suitability testing, impurity identification, and quantitative limit testing without additional in-house characterization. The compound's distinct chromatographic retention time, driven by its higher lipophilicity, ensures unambiguous separation from the lercanidipine API and other process impurities, thereby reducing the risk of regulatory queries during ANDA review [1].

Dihydropyridine Structure-Activity Relationship (SAR) Studies: Symmetrical Diester Reference

For medicinal chemistry groups investigating the SAR of 1,4-dihydropyridine calcium channel blockers, the symmetrical dipropyl diester serves as a crucial control compound. Meyer et al. (1981) demonstrated that symmetrical diesters are pharmacologically inferior to unsymmetrical congeners like nitrendipine. Including the dipropyl ester in SAR panels allows researchers to quantitatively benchmark the contribution of ester symmetry/asymmetry to calcium channel binding affinity and vasodilatory potency, thereby refining pharmacophore models for next-generation antihypertensive dihydropyridines [2].

Forced Degradation and Impurity Fate-Mapping Studies for Lercanidipine Drug Product

In forced degradation studies conducted under ICH Q1A guidelines (acid, base, oxidative, thermal, photolytic stress), Nitrendipine Dipropyl Ester can be employed as a retention-time marker and reference standard to identify whether this process-related impurity increases under specific stress conditions. Its predicted lipophilicity (XLogP ≈ 5.2) and distinct mass signature (m/z 403.45) facilitate tracking even in complex degradation matrices, supporting the establishment of impurity fate maps and the justification of specification limits in regulatory submissions [3].

Internal Reference Standard for Multi-Site QC Method Transfer and Pharmacopeial Harmonization

Because Nitrendipine Dipropyl Ester is certified against four major pharmacopeial standards (USP, EP, JP, BP), it is an ideal internal reference material for global pharmaceutical companies transferring analytical methods between sites operating under different compendial frameworks. The compound's traceability and characterized purity (>95% by HPLC) enable cross-site method equivalence demonstrations, reducing inter-laboratory variability and supporting pharmacopeial harmonization initiatives [1].

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